molecular formula C22H20N2O4 B12159035 N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12159035
M. Wt: 376.4 g/mol
InChI Key: PCJXUJNNYXJAFV-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that features both indole and chromone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the indole moiety: Starting from an appropriate precursor, such as an aniline derivative, through a Fischer indole synthesis.

    Formation of the chromone moiety: This could be synthesized from a suitable phenol derivative through a series of reactions including methylation and cyclization.

    Coupling of the two moieties: The indole and chromone units can be linked via a propanamide linker using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and chromone moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond or other reducible sites.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and chromone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and chromone moieties can interact with various enzymes, receptors, or other proteins, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Such as tryptophan, serotonin, and melatonin.

    Chromone derivatives: Such as flavonoids and coumarins.

Uniqueness

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the combination of indole and chromone moieties in a single molecule, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C22H20N2O4/c1-13-9-22(26)28-20-12-19(27-2)15(11-17(13)20)3-6-21(25)24-16-4-5-18-14(10-16)7-8-23-18/h4-5,7-12,23H,3,6H2,1-2H3,(H,24,25)

InChI Key

PCJXUJNNYXJAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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